2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Overview
Description
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a synthetic organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and are commonly found in natural products such as plants and microorganisms.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide are certain types of bacteria and fungi. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
It is known that the compound interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives likely interfere with the metabolic processes of the target organisms, inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of amino acids in the target organisms. By interacting with α-, β- and ω-amino acids, the compound disrupts normal metabolic processes, leading to the inhibition of growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of growth and proliferation of certain types of bacteria and fungi. This is achieved through the compound’s interaction with α-, β- and ω-amino acids, disrupting normal metabolic processes .
Biochemical Analysis
Biochemical Properties
The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide with α-, β- and ω-amino acids has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
Its derivatives have demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 9,10-anthraquinone under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The anthraquinone moiety can undergo redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like DMF or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives with different functional groups.
Oxidation and Reduction: Products include different oxidation states of the anthraquinone moiety.
Condensation Reactions: Products include Schiff bases and other condensation products.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)acetamide
- N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-nitro-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Uniqueness
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the anthraquinone core makes it a versatile compound for various synthetic and biological applications .
Properties
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-8-14(19)18-9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISCNZOQCXLEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389227 | |
Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143210-98-4 | |
Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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